Cas no 97-77-8 (Disulfiram)

Disulfiram is an aldehyde dehydrogenase inhibitor that promotes abstinence from alcohol by inducing uncomfortable symptoms when consumed. Its key advantages include: rapid onset of action, potent inhibition of acetaldehyde metabolism, and well-established safety profile in long-term use for treating chronic alcoholism.
Disulfiram structure
Disulfiram structure
商品名:Disulfiram
CAS番号:97-77-8
MF:C10H20N2S4
メガワット:296.539196968079
MDL:MFCD00009048
CID:34918
PubChem ID:3117

Disulfiram 化学的及び物理的性質

名前と識別子

    • Tetraethylthiuram disulfide
    • TETD
    • bis(diethylthiocarbamoyl) disulfide
    • disulfiram
    • tetraethylthiuram disulphide
    • accelerator tetd
    • bis (diethylthiocarbamyl) disulfide
    • ethylthiudad
    • ethyltuex
    • etyl tuex
    • exhoran
    • exhorran
    • formamide, 1,1'-dithiobis(n,n-diethylthio)-
    • hoca
    • hocakrotenalnci-c02959
    • hydrogendisulfide
    • hydrogenpersulfid
    • krotenal
    • n,n,n',n'-tetraethylthiuram disulfide
    • n,n,n',n'-tetraethylthiuram disulphide
    • nci-c02959
    • nocbin
    • nsc 190940
    • perkacit tetd
    • perkait tetd
    • 1,1',1'',1'''-{Disulfanediylbis[(thioxomethylene)-nitrilo]}tetraethane
    • 1,1-Dithiobis(N,N-diethylthioformamide)
    • 1,1`-Dithiobis(N,N-diethylthioformamide)
    • Abstenisil
    • N1,N1,N3,N3-tetraethyl-2-dithioperoxy-1,3-dithiodicarbonic diamide
    • Tetraethylthioperoxydicarbonic diaMide
    • tetraethylthioperoxydicarbonic diamide ([[(C2H5)2N]C(S)]2S2)
    • TTD
    • Antabuse
    • Antabus
    • Teturam
    • Esperal
    • Anticol
    • Alcophobin
    • Dicupral
    • Ethyldithiurame
    • Teturamin
    • Tetraetil
    • Contralin
    • Antietanol
    • Antaethyl
    • Tetradine
    • Antivitium
    • Abstensil
    • Aversan
    • Abstinil
    • Refusal
    • Averzan
    • Antetil
    • Antetan
    • Abstinyl
    • Antalcol
    • Antadix
    • Cronetal
    • Antikol
    • Antietil
    • Etabus
    • Ethyl tuads
    • Ethyl Thiurad
    • Ethyl Thiram
    • Ethyl Tuex
    • Disulfuram
    • Contrapot
    • Antiaethan
    • Stopetyl
    • Thiuranide
    • Ephorran
    • Antaetil
    • Di
    • Disulfide, bis(diethylthiocarbamoyl) (8CI)
    • N,N,N′,N′-Tetraethylthioperoxydicarbonic diamide ([(H2N)C(S)]2S2) (ACI)
    • Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), tetraethyl- (9CI)
    • Accel TET
    • Accel TET-R
    • Accelerator TET
    • Akrochem TETD
    • Bis(N,N-diethylthiocarbamoyl) disulfide
    • Curebead PB 75
    • Curekind TETD
    • Ekagom DTET
    • Ekagom TEDS
    • Ekagom TETDS
    • Espenal
    • Etiltox
    • N,N,N′,N′-Tetraethyldithiuram disulfide
    • N,N,N′,N′-Tetraethylthiuram disulfide
    • Disulfiram
    • MDL: MFCD00009048
    • インチ: 1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
    • InChIKey: AUZONCFQVSMFAP-UHFFFAOYSA-N
    • ほほえんだ: S=C(N(CC)CC)SSC(N(CC)CC)=S
    • BRN: 1712560

計算された属性

  • せいみつぶんしりょう: 296.050933g/mol
  • ひょうめんでんか: 0
  • XLogP3: 3.9
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 7
  • どういたいしつりょう: 296.050933g/mol
  • 単一同位体質量: 296.050933g/mol
  • 水素結合トポロジー分子極性表面積: 121Ų
  • 重原子数: 16
  • 複雑さ: 201
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • におい: Slight odor.
  • Taste: SLIGHTLY BITTER TASTE
  • 色と性状: 黄白色結晶
  • 密度みつど: 1.27
  • ゆうかいてん: 69-71 °C (lit.)
  • ふってん: 117 ºC
  • フラッシュポイント: 117°C/17mm
  • 屈折率: 1.5500 (estimate)
  • ようかいど: 0.004g/l
  • すいようせい: 0.02 g/100 mL
  • あんていせい: Stable. Incompatible with strong oxidants.
  • PSA: 121.26000
  • LogP: 3.62120
  • ようかいせい: 水に溶解せず、アセトンに微溶解し、ベンゼン、トリクロロメタン、二硫化炭素に溶解する。
  • マーカー: 3364
  • FEMA: 2440

Disulfiram セキュリティ情報

  • 記号: GHS07 GHS08 GHS09
  • ヒント:あぶない
  • シグナルワード:Warning
  • 危害声明: H302,H317,H373,H410
  • 警告文: P273,P280,P501
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 22-43-48/22-50/53
  • セキュリティの説明: S24-S37-S60-S61
  • RTECS番号:JO1225000
  • 危険物標識: Xn N
  • TSCA:Yes
  • セキュリティ用語:9
  • 包装等級:III
  • 危険レベル:9
  • 包装グループ:III
  • リスク用語:R22; R43; R48/22; R50/53
  • どくせい:LD50 orally in rats: 8.6 g/kg (Child, Cramp)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Disulfiram 税関データ

  • 税関コード:29303000
  • 税関データ:

    中国税関コード:

    29303000

Disulfiram 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A912727-100g
Bis(diethylthiocarbamoyl) disulfide
97-77-8 97%
100g
$11.0 2023-08-31
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
T819460-25g
Tetraethylthiuram disulfide
97-77-8 97%
25g
¥38.00 2022-08-31
DC Chemicals
DCAPI1398-250 mg
Disulfiram (Antabuse)
97-77-8
250mg
$500.0 2022-02-28
Ambeed
A912727-1mg
Bis(diethylthiocarbamoyl) disulfide
97-77-8 97%
1mg
$5.0 2023-08-31
Hello Bio
HB1119-50mg
Disulfiram
97-77-8 >97%
50mg
£53 2024-07-19
LKT Labs
D3374-50 g
Disulfiram
97-77-8 ≥98%
50g
$45.10 2023-07-11
DC Chemicals
DCAPI1398-100 mg
Disulfiram (Antabuse)
97-77-8
100mg
$250.0 2022-02-28
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T0054-1 g
Disulfiram
97-77-8 98.23%
1g
¥440.00 2022-04-26
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci5844-500mg
Disulfiram
97-77-8 98%
500mg
¥2880.00 2023-09-10
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B0479-500G
Tetraethylthiuram Disulfide
97-77-8 >97.0%(T)
500g
¥340.00 2024-04-15

Disulfiram 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Methanol ,  Water
リファレンス
Diethyldithiocarbamic acid S-oxide: a new class of sulfine
Watanabe, Yoshihito; et al, Journal of Organic Chemistry, 1988, 53(9), 2119-20

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Diammonium cerium hexanitrate Solvents: Tetrahydrofuran ;  10 min, rt; 9 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  10 min, rt
1.1 Reagents: Oxygen Catalysts: 2407428-85-5 ;  20 - 40 °C
1.2 Solvents: Water ;  pH 8 - 10
1.1 Reagents: Oxygen Catalysts: (SP-4-1)-[2,3,7,8,12,13,17,18-Octaphenyl-21H,23H-porphinato(2-)-κN21,κN22,κN23,κ… ;  20 - 40 °C
1.2 Solvents: Water ;  pH 8 - 10
リファレンス
Cerium ammonium nitrate-catalyzed aerobic oxidative coupling of dithiocarbamates: facile synthesis of thioureas and bis(aminothiocarbonyl)disulfidesAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysisAza-substitution, benzo-annulation effects and catalytic activity of β-octaphenyl-substituted tetrapyrrolic macroheterocyclic cobalt complexes. I. heterogeneous catalysis
Li, Tian-Tian; et al Vashurin, Artur; et al Vashurin, Artur; et al, RSC Advances, 2014, 4(75), 40054-40060

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Ethanol ;  rt; 4 h, 20 °C
1.2 -
リファレンス
Process for preparation of alkoxyamines by photolysis of dithiocarbamates
, France, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Sulfuric acid ,  Hydrogen peroxide Solvents: Water ;  20 °C
1.1 Solvents: Ethanol ;  1 min, 20 - 30 °C; 5 min, 20 - 30 °C
1.1 Reagents: Manganese diacetate ,  Oxygen Solvents: Isopropanol ;  90 min, 1.7 bar, 50 °C
リファレンス
Preparation method of rubber vulcanization accelerator tetraalkyl thiuram disulfide using continuous micro-reaction systemPreparation method of tetrahydrocarbyl thiuram disulfide by photocatalytic oxidationDevelopment of an improved method for conversion of thiuram disulfides into N,N-dialkylcarbamoyl halides and derivatives
Adeppa, K.; et al, China, 2011, 41(2), 285-290

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane
1.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
1.1 Catalysts: Pyrylium, 2,4,6-tris(4-methoxyphenyl)-, tetrafluoroborate(1-) (1:1) Solvents: Dichloromethane ;  12 h
リファレンス
Photoredox Catalysis in Photocontrolled Cationic Polymerizations of Vinyl EthersElectrochemically Controlled Cationic Polymerization of Vinyl EthersMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers
Sifri, Renee J.; et al Peterson, Brian M.; et al Michaudel, Quentin; et al, Accounts of Chemical Research, 2022, 55(14), 1960-1971

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
リファレンス
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Toluene ;  3 h, 100 °C
リファレンス
Synthesis and Structure of Tetraphenylantimony N,N-Diethyldithiocarbamate
Sharutin, V. V.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2002, 72(9), 1379-1382

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 Solvents: Ethylene glycol
リファレンス
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Preparation of bis(ethylamino)disulfirams as ALDH1a1 and MAGL inhibitorsSARM1 enzyme activity inhibitor and use thereof in neurodegenerative diseasesCo-delivery of nanoparticle and molecular drug by hollow mesoporous organosilica for tumor-activated and photothermal-augmented chemotherapy of breast cancer
Zhang, Haixian; et al, United States, 2021, 19(1),

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 min, -78 °C; 1.5 h, -78 °C
2.1 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
3.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
リファレンス
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water
1.1 Reagents: Dimethyl sulfoxide ,  Chlorotrimethylsilane Catalysts: Cyanuric chloride Solvents: Dichloromethane ;  2 h, rt
1.1 Reagents: Iodine Solvents: Methanol ;  0 °C
リファレンス
Preparation of diethylthiocarbamoyl chlorideTrimethylchlorosilane (TMSCl) and cyanuric chloride (CC) catalyzed efficient oxidative coupling of thiols with dimethyl sulfoxideMechanistic Insight into the Photocontrolled Cationic Polymerization of Vinyl Ethers
Zhu, Xueyou; et al Karimi, Babak; et al Michaudel, Quentin; et al, Huaxue Shiji, 1992, 14(2), 113-14

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
1.2 -
リファレンス
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Toluene ;  48 h, reflux
リファレンス
Chemically sensitized aqueous-based photothermographic emulsions and materials
, European Patent Organization, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
Crystal structures of tellurium compounds Ph2Te(S2P(OEt)2)2 and of two modifications of Ph2Te(S2CNEt2)2Diorganyltellurium bis-(dialkylcarbamates) and -(dithiocarbamates)
Dakternieks, Dainis; et al Wieber, M.; et al, Journal of Organometallic Chemistry, 1988, 349(3), 305-14

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  10 min, -78 °C; 1.5 h, -78 °C
1.2 Solvents: Diethyl ether ;  30 min, 0 °C; 1.5 h, 0 °C; 1.5 h, rt
2.1 Reagents: Tetrabutylammonium perchlorate ,  Tempo Solvents: Dichloromethane ;  3 h, rt
リファレンス
Electrochemically Controlled Cationic Polymerization of Vinyl Ethers
Peterson, Brian M.; et al, Journal of the American Chemical Society, 2018, 140(6), 2076-2079

ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Ethylene glycol
リファレンス
Alkylhydroxybenzyl dialkyldithiocarbamates-antioxidizing agents for hydrocarbons
Pereslegina, N. S.; et al, Neftekhimiya, 1986, 26(4), 563-70

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Methanol ,  Tetrahydrofuran ;  4 h, 35 °C
リファレンス
Interaction of wheat germ agglutinin with an N-acetylglucosamine-carrying telomer brush accumulated on a colloidal gold monolayer
Kitano, Hiromi; et al, Colloids and Surfaces, 2008, 61(1), 17-24

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: 3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine Solvents: Ethanol ,  Water ;  30 min, 40 °C
1.1 Reagents: Iodine Solvents: Acetonitrile ;  2 min, rt
1.1 Reagents: Diethylamine ,  Hydrogen peroxide
リファレンス
3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine (pytz) mediated metal-free mild oxidation of thiols to disulfides in aqueous mediumRadiosynthesis of [thiocarbonyl-11C]disulfiram and its first PET study in miceSimple one-pot synthesis of thioureas from amine, carbon disulfide and oxidants in water
Samanta, Suvendu; et al Ishii, Hideki; et al Milosavljevic, Milutin M.; et al, RSC Advances, 2016, 6(45), 39356-39363

Disulfiram Raw materials

Disulfiram Preparation Products

Disulfiram サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:97-77-8)Tetraethylthiuram disulfid
注文番号:1739712
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:03
価格 ($):discuss personally

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